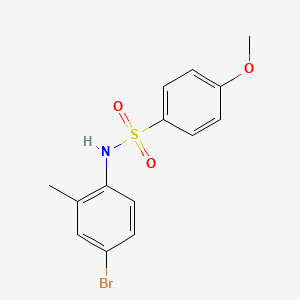![molecular formula C15H18ClNO3 B5755638 1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5755638.png)
1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as BC-11, is a synthetic compound that has been of interest to scientists due to its potential applications in various fields.
Applications De Recherche Scientifique
1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been studied for its potential applications in various fields, including cancer research, drug discovery, and materials science. In cancer research, 1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In drug discovery, 1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been used as a scaffold for the development of novel drugs targeting various diseases. In materials science, 1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been used as a building block for the synthesis of functional materials with unique properties.
Mécanisme D'action
The mechanism of action of 1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. 1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one also inhibits the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been shown to have various biochemical and physiological effects. In cancer cells, 1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one induces apoptosis and suppresses angiogenesis, leading to the inhibition of tumor growth. In normal cells, 1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been shown to have neuroprotective effects and to improve cognitive function. 1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is its synthetic accessibility, which allows for the production of large quantities of the compound. 1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one also has a relatively simple structure, which makes it a useful scaffold for the development of novel drugs and materials. However, one of the limitations of 1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. One direction is the development of 1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one-based drugs for the treatment of cancer and other diseases. Another direction is the synthesis of 1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one-based materials with unique properties, such as luminescence and conductivity. Additionally, the study of the mechanism of action of 1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one and its effects on various signaling pathways and enzymes may lead to the discovery of new targets for drug development.
Méthodes De Synthèse
The synthesis of 1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one involves the reaction of 1,3-dioxane-2-one and indole-2-carboxylic acid, followed by the addition of butylamine and chloroacetyl chloride. The resulting product is a white crystalline solid that can be purified through recrystallization.
Propriétés
IUPAC Name |
1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-2-3-8-17-13-11(6-4-7-12(13)16)15(14(17)18)19-9-5-10-20-15/h4,6-7H,2-3,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKLGXRWRPMESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=CC=C2Cl)C3(C1=O)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Butyl-7'-chlorospiro[1,3-dioxane-2,3'-indole]-2'-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

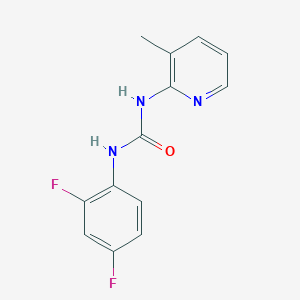
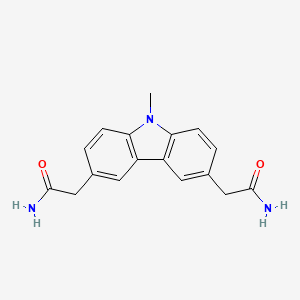
![methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)
![2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5755573.png)
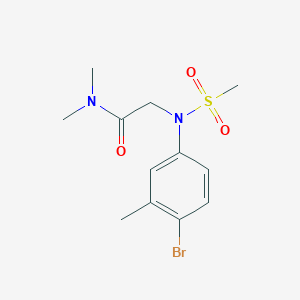
![4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5755602.png)
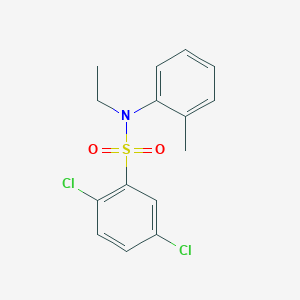
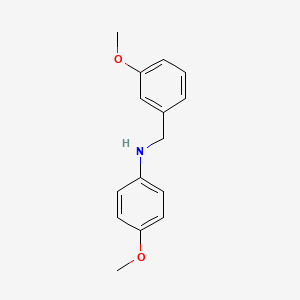
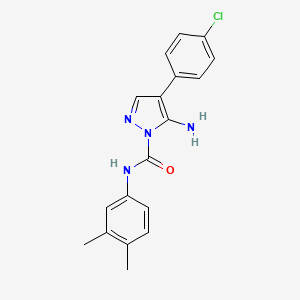
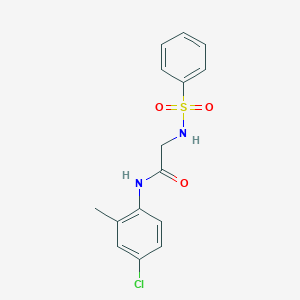
![methyl 4-ethyl-5-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5755634.png)

![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5755647.png)
